2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O3S/c1-17(2)11-12-29-26(33)21-8-10-23-24(14-21)30-28(31(27(23)34)15-18(3)4)35-16-25(32)22-9-7-19(5)13-20(22)6/h7-10,13-14,17-18H,11-12,15-16H2,1-6H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJNFAZISXCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC(C)C)C(=O)N2CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the use of Friedel-Crafts acylation or alkylation reactions.
Final Coupling: The final step involves coupling the intermediate with the desired amine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety in the compound participates in oxidation and substitution reactions:
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide or sulfone depending on stoichiometry . Substitution reactions (e.g., alkylation) utilize the lone pair on sulfur for nucleophilic attack.
Ketone Functionalization
The 2-oxoethyl group undergoes typical ketone reactions:
| Reaction Type | Conditions/Reagents | Product | References |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary alcohol | |
| Condensation | NH₂OH·HCl, EtOH, reflux | Oxime | |
| Grignard Addition | RMgX, THF, -78°C | Tertiary alcohol |
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Key Observations : Steric hindrance from the 2,4-dimethylphenyl group slows reaction kinetics, necessitating prolonged reaction times .
Carboxamide Reactivity
The carboxamide group (-CONH-) participates in hydrolysis and rearrangement:
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Stability : The carboxamide resists hydrolysis under mild conditions but degrades in strong acids/bases .
Quinazoline Core Modifications
The 3,4-dihydroquinazoline ring undergoes electrophilic substitution and ring-opening reactions:
| Reaction Type | Conditions/Reagents | Product | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitroquinazoline | |
| Halogenation | Cl₂, FeCl₃, CHCl₃ | Chlorinated derivative | |
| Ring Opening | LiAlH₄, THF | Reduced bicyclic amine |
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Regioselectivity : Electron-donating substituents (e.g., methyl groups) direct electrophiles to the para position of the aromatic ring .
Photochemical and Thermal Stability
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfanyl bond, yielding 2-(2,4-dimethylphenyl)acetic acid and a fragmented quinazoline derivative .
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Thermal Decomposition : At >200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and forming a thioketone intermediate .
Catalytic Reactions
Pd-mediated cross-coupling reactions enable functionalization of the aryl groups:
| Reaction Type | Catalyst | Conditions | Product | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Ar-B(OH)₂, K₂CO₃, DME | Biaryl derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Amine, NaOtBu, toluene | Aminated quinazoline |
Scientific Research Applications
Key Functional Groups
- Quinazoline Core : Known for its biological activity.
- Sulfanyl Group : Involved in various chemical reactions.
- Carboxamide Group : Contributes to solubility and binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival .
Enzyme Inhibition
The quinazoline scaffold is known to interact with various enzymes, particularly kinases. This interaction can lead to the development of potent inhibitors that target specific pathways involved in diseases such as cancer and inflammation . The sulfanyl group may enhance binding affinity through additional interactions with the enzyme's active site.
Study 1: Antiproliferative Activity
In a study examining a series of quinazoline derivatives, several compounds exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). The compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as anticancer agents . The presence of the sulfanyl group was critical for maintaining activity across various derivatives.
Study 2: Selective Targeting Mechanism
Research has indicated that quinazoline derivatives possess selective targeting capabilities toward cancerous cells. This selectivity is attributed to their ability to interact with specific molecular targets within cancer cells, disrupting critical signaling pathways necessary for tumor growth and survival .
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Dimethylphenyl : The 4-chlorophenyl group in 763114-88-1 may enhance target binding via halogen interactions, whereas the 2,4-dimethylphenyl group in the target compound likely prioritizes hydrophobic interactions .
- Carboxamide Modifications : The isoamyl chain (N-(3-methylbutyl)) in the target compound may increase lipophilicity compared to the sulfamoyl group in 477329-16-1, which could improve membrane permeability but reduce aqueous solubility .
Computational Similarity and Bioactivity Clustering
- Tanimoto and Dice Similarity Metrics: The target compound’s structural similarity to known bioactive quinazolines can be quantified using fingerprint-based methods (e.g., Morgan fingerprints). Compounds with Tanimoto coefficients >0.8 are considered highly similar and may share bioactivity profiles .
- Activity Landscape Analysis: Structural analogs with minor substituent differences (e.g., methyl vs. ethyl groups) may exhibit "activity cliffs," where small structural changes lead to significant potency variations. For example, replacing 2-methylpropyl with 2-ethyl-6-methylphenyl (as in 763114-88-1) could alter binding affinity to kinase targets .
Molecular Networking and Binding Affinity Predictions
- Murcko Scaffold Clustering : The quinazoline core represents a common Murcko scaffold. Compounds sharing this scaffold but differing in side chains (e.g., sulfanyl vs. acetamide groups) can be grouped for docking studies. Similarity networks with Tanimoto ≥0.5 suggest conserved chemotypes with modifiable substituents .
- Docking Variability: Minor structural changes, such as substituting 2,4-dimethylphenyl with 4-chlorophenyl, may shift interactions with residues in enzymatic binding pockets, leading to divergent affinity scores .
Pharmacokinetic and Toxicity Profiling
- Lipophilicity : The isoamyl and isobutyl groups in the target compound likely increase logP compared to sulfamoyl-containing analogs, impacting absorption and blood-brain barrier penetration.
- Metabolic Stability : The sulfanyl group may undergo glutathione conjugation, whereas carboxamide derivatives (e.g., 477329-16-1) could exhibit longer half-lives due to resistance to hydrolysis .
Biological Activity
The compound 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a quinazoline core, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which features several functional groups that contribute to its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H34N4O3S |
| Molecular Weight | 482.64 g/mol |
| InChI | InChI=1S/C27H34N4O3S/c1-18... |
| SMILES | CC1=CC(=C(C=C1)C(=O)CSC2=NN=C3N... |
Anticancer Properties
Research indicates that compounds with quinazoline structures exhibit significant anticancer activity by targeting various cellular pathways. Studies have shown that derivatives of quinazoline can inhibit the growth of cancer cell lines, including breast and lung cancers. For instance, a related compound demonstrated an IC50 value of approximately 3.18 µM against MCF-7 breast cancer cells, indicating strong cytotoxicity .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, interfering with signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and proliferating.
Case Studies
Several studies have focused on the biological activity of quinazoline derivatives:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a similar quinazoline compound on various cancer cell lines. The results showed significant inhibition of cell growth in MCF-7 and HeLa cells, with IC50 values indicating strong efficacy compared to standard treatments .
- Inflammatory Response Modulation : Another investigation reported that quinazoline derivatives could modulate inflammatory responses by inhibiting the NF-kB pathway. This suggests potential applications in treating inflammatory diseases alongside cancer .
Research Findings
Recent findings have highlighted the following aspects regarding the biological activity of this compound:
- Selectivity and Potency : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during therapy.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance overall efficacy through synergistic mechanisms .
- Pharmacokinetics and Safety Profile : Preliminary studies suggest favorable pharmacokinetic properties, including good absorption and distribution characteristics in vivo .
Q & A
Q. Table 1. Key Parameters for Reaction Optimization (DoE Example)
| Variable | Range Tested | Impact on Yield (%) |
|---|---|---|
| Temperature | 60–120°C | ±15% (max at 90°C) |
| Catalyst Loading | 1–5 mol% | +22% (5 mol%) |
| Solvent Polarity | THF to DMF | -8% in polar solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
